Benzenesulfonamide, 4-chloro-N-[2-phenyl-2-(phenylamino)ethyl]-
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Overview
Description
N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an aniline group, a phenylethyl group, and a chlorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the aniline and phenylethyl intermediates. These intermediates are then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Anilino-2-phenylethyl)-2-chloro-2-phenylacetamide
- (2-Anilino-2-phenylethyl)diphenylphosphine N-ethoxycarbonylimide
Uniqueness
N-(2-Anilino-2-phenylethyl)-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
CAS No. |
112252-40-1 |
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Molecular Formula |
C20H19ClN2O2S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(2-anilino-2-phenylethyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C20H19ClN2O2S/c21-17-11-13-19(14-12-17)26(24,25)22-15-20(16-7-3-1-4-8-16)23-18-9-5-2-6-10-18/h1-14,20,22-23H,15H2 |
InChI Key |
ZLTYBEKAYYHILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
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